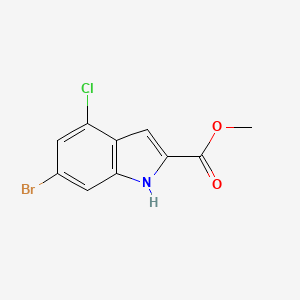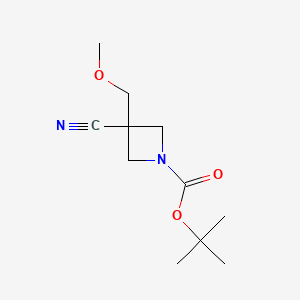
3-(1-Chloroethyl)pyridazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Chloroethyl)pyridazine hydrochloride is a chemical compound that belongs to the class of pyridazines. It has garnered significant attention from the scientific community due to its unique physical and chemical properties, potential biological applications, and diverse range of potential implications in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridazines, including 3-(1-Chloroethyl)pyridazine hydrochloride, often involves cyclization reactions. One common method is the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions . Another method involves the use of trichloroisocyanuric acid in chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Chloroethyl)pyridazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazinone derivatives, while substitution reactions may produce various substituted pyridazines with different functional groups.
Aplicaciones Científicas De Investigación
3-(1-Chloroethyl)pyridazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(1-Chloroethyl)pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may exert its effects through similar mechanisms, potentially involving the inhibition of specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(1-Chloroethyl)pyridazine hydrochloride include other pyridazine derivatives such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities.
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of physical and chemical properties, which make it particularly suitable for specific applications in scientific research and industry. Its ability to undergo a variety of chemical reactions and its potential biological activities contribute to its uniqueness and versatility.
Propiedades
Fórmula molecular |
C6H8Cl2N2 |
|---|---|
Peso molecular |
179.04 g/mol |
Nombre IUPAC |
3-(1-chloroethyl)pyridazine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5(7)6-3-2-4-8-9-6;/h2-5H,1H3;1H |
Clave InChI |
NLBJDBUAEYDMIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN=CC=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
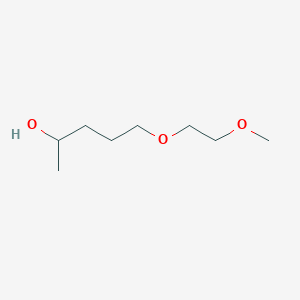
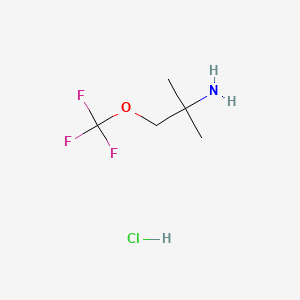
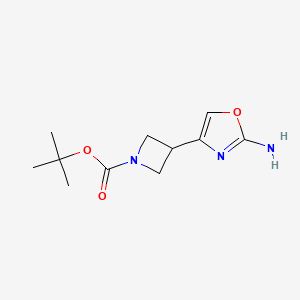
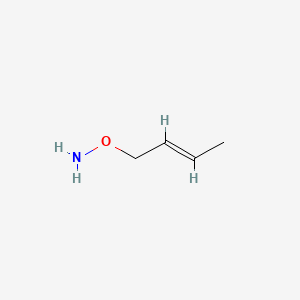
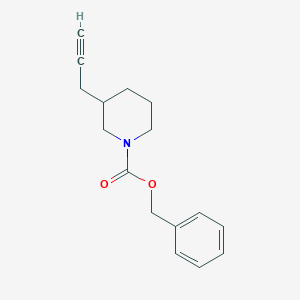
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
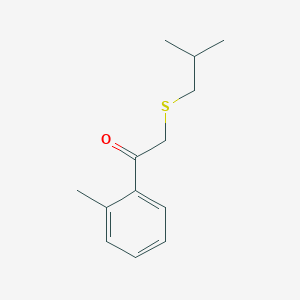
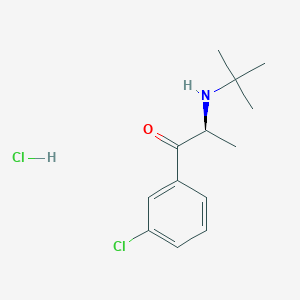
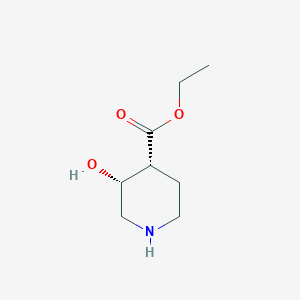
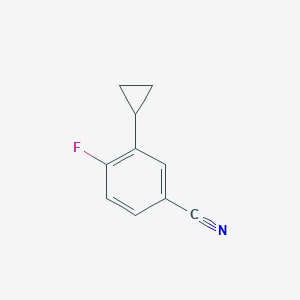
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)
